Product packaging for Phenylsulfamate(Cat. No.:CAS No. 19792-91-7)

Phenylsulfamate

Cat. No.: B173171
CAS No.: 19792-91-7
M. Wt: 173.19 g/mol
InChI Key: XOIYZMDJFLKIEI-UHFFFAOYSA-N
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Description

Phenyl sulfamate (C₆H₅OSO₂NH₂) is an aromatic sulfamate ester characterized by a sulfamate group (-OSO₂NH₂) attached to a phenyl ring. It serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions and as a pharmacophore in dual aromatase–sulfatase inhibitors (DASIs) . Its structural flexibility allows for diverse functionalization, enabling applications in drug design (e.g., anticancer agents) and catalytic transformations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B173171 Phenylsulfamate CAS No. 19792-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYZMDJFLKIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452510
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-91-7
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl sulfamate
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Mechanism of Action

Biological Activity

Phenyl sulfamate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of phenyl sulfamate, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

Phenyl sulfamate is an organic compound characterized by the presence of a phenyl group attached to a sulfamate functional group. The general structure can be represented as follows:

C6H5SO2NH2\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2

This structure contributes to its solubility and reactivity, making it suitable for various biochemical interactions.

Phenyl sulfamate exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways. Key mechanisms include:

  • Inhibition of Steroid Sulfatase (STS) : Phenyl sulfamate derivatives have been shown to act as potent inhibitors of STS, an enzyme involved in steroid metabolism. This inhibition is significant in breast cancer treatment, as it can reduce estrogen levels in tumors .
  • Impact on Gut Microbiota : Recent studies indicate that phenyl sulfate, a metabolite derived from phenyl sulfamate, influences gut microbiota composition and function. It has been linked to the progression of diabetic kidney disease by inducing albuminuria and podocyte damage in experimental models .
  • Antimicrobial Activity : Some sulfamate derivatives have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain phenyl sulfamate compounds exhibited minimum inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .

Case Studies

  • Diabetic Kidney Disease :
    • A study involving diabetic rat models revealed that administration of phenyl sulfate led to increased albuminuria and podocyte damage. Histological analyses showed significant podocyte effacement and glomerular basement membrane thickening .
    • In human cohorts with microalbuminuria, elevated levels of phenyl sulfate correlated with the progression of kidney disease, suggesting its role as a biomarker for early diagnosis and treatment targets .
  • Breast Cancer Treatment :
    • The development of sulfamoylated derivatives of phenyl sulfamate has shown promising results in inhibiting STS activity in breast cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional treatments, indicating their potential for clinical application .

Data Tables

The following table summarizes key findings related to the biological activity of phenyl sulfamate and its derivatives:

Study Biological Activity IC50/Effect Model
Diabetic Kidney Disease StudyInduces albuminuria and podocyte damageIncreased levels of phenyl sulfateDiabetic rat models
Breast Cancer STS Inhibition StudyInhibits steroid sulfataseIC50 = 0.21 nM (most active)MCF-7 breast cancer cells
Antimicrobial ActivityEffective against Gram-positive/negative bacteriaMIC = 5 µM (E. coli)Various microbial strains

Scientific Research Applications

Medicinal Chemistry

Phenyl sulfamate derivatives have been extensively studied for their potential as steroid sulfatase (STS) inhibitors . STS is an enzyme involved in the metabolism of steroid hormones, and its inhibition is considered a promising strategy for treating hormone-dependent cancers, such as breast cancer.

Case Study: STS Inhibition

A notable study synthesized a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which exhibited significant STS inhibitory activity. The most potent compound showed an IC50 value of 0.21 nM, outperforming the reference compound Irosustat (IC50 = 1.06 nM) in MCF-7 breast cancer cells. This study highlights the potential of phenyl sulfamate derivatives in developing targeted cancer therapies .

Anti-infective Properties

Phenyl sulfamate has demonstrated efficacy against various pathogens, making it a candidate for anti-infective drug development . Its ability to interact with multiple biological pathways positions it as a versatile agent in combating infections.

Applications in Viral Infections

Research indicates that phenyl sulfamate can inhibit viral replication in several models, including:

  • HIV
  • HCV
  • Influenza Virus

These findings suggest that phenyl sulfamate could be integrated into therapeutic regimens for viral infections .

Role in Cellular Mechanisms

Phenyl sulfamate has been implicated in various cellular processes, including:

  • Apoptosis : It influences programmed cell death pathways.
  • Cell Cycle Regulation : The compound affects cell cycle progression and DNA damage response mechanisms.
  • Immunological Responses : Its role in inflammation and immune signaling pathways is under investigation .

Biochemical Research

In biochemical studies, phenyl sulfamate serves as a nitrogen source for various reactions, facilitating the amination processes essential for synthesizing complex organic molecules. Its utility extends to:

  • Protein Modifications : Used in the development of antibody-drug conjugates (ADCs).
  • Enzyme Inhibition Studies : Investigating its effects on metabolic enzymes and proteases .

Toxicological Studies

Phenyl sulfamate's implications in chronic kidney disease (CKD) are significant due to its role as a uremic toxin. Elevated levels of phenyl sulfate have been linked to oxidative stress and cellular damage in renal tubular cells.

Case Study: Renal Toxicity

A study demonstrated that phenyl sulfate induces oxidative stress by decreasing glutathione levels in renal cells, leading to increased susceptibility to hydrogen peroxide-induced damage. This finding underscores the importance of monitoring phenyl sulfate levels in CKD patients as potential biomarkers for disease progression .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistrySTS InhibitorsIC50 = 0.21 nM for potent derivatives
Anti-infectiveViral InfectionsEffective against HIV, HCV, Influenza
Cellular MechanismsApoptosis & Cell Cycle RegulationInfluences key signaling pathways
Biochemical ResearchNitrogen Source & Enzyme StudiesFacilitates amination reactions
Toxicological StudiesCKD BiomarkerInduces oxidative stress; linked to renal damage

Comparison with Similar Compounds

Table 1: Reactivity Comparison in Suzuki–Miyaura Reactions

Substrate Oxidative Addition Barrier (kcal/mol) Transmetalation Barrier (kcal/mol)
Phenyl sulfamate 10.4 24.7
Phenyl carbamate 13.5 30.2

Mechanistic Insight : The sulfamate’s superior leaving group ability (-OSO₂NH₂ vs. -OCONR₂) and charge stabilization in transition states drive its higher reactivity .

Comparison with Other Aryl Sulfamates

Naphthyl Sulfamates

  • Reactivity : Naphthyl sulfamates (e.g., 1-naphthyl) exhibit lower oxidative addition barriers than phenyl sulfamates due to enhanced CH–π interactions in transition states .
  • Catalytic Applications : Naphthyl derivatives are more reactive in palladium-catalyzed aminations, achieving higher yields (e.g., 84% for flurbiprofen synthesis) .

Biphenyl Sulfamates

  • Enzyme Inhibition : Biphenyl sulfamates (e.g., STX-64 analogs) show improved sulfatase inhibition (IC₅₀ < 20 nM) compared to phenyl sulfamates (IC₅₀ = 20–44 nM) due to extended π-stacking and polar interactions .

Table 2: Inhibitory Potency of Sulfamate Derivatives

Compound Target Enzyme IC₅₀ (nM)
Phenyl sulfamate Steroid sulfatase (STS) 20–44
Biphenyl sulfamate STS <20
Coumarin sulfamate STS 32 (STX-64)

Comparison with Sulfatase Inhibitors

Steroid Sulfatase (STS) Inhibitors

  • EMATE/667-COUMATE: These non-aromatic sulfamates exhibit sub-nanomolar STS inhibition but lack selectivity. Phenyl sulfamate derivatives (e.g., DASIs) achieve dual aromatase/STS inhibition (IC₅₀ = 0.82–39 nM) with improved therapeutic profiles .
  • Substituent Effects : Ortho-halogenation (Br > Cl > F) on the phenyl ring enhances lipophilicity and aromatase inhibition, while meta-substitutions minimally affect STS activity .

Example : Bromo-substituted phenyl sulfamate (IC₅₀ = 0.82 nM) outperforms fluoro analogs (IC₅₀ = 39 nM) in aromatase inhibition .

Physicochemical and Structural Considerations

  • pKa Modulation: Electron-withdrawing groups (e.g., halogens) lower the pKa of parent phenols by 0.4–1.0 log units, enhancing sulfamate leaving group ability .
  • Crystal Structure Stability : Phenyl sulfamate’s intramolecular geometries (bond lengths, angles) are accurately reproduced in MD simulations, confirming force field reliability for drug design .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying phenyl sulfamate in complex matrices, and how can their accuracy be ensured?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or ion-pair chromatography for quantification. Calibration curves should be prepared using certified reference standards. Validate methods by assessing limits of detection (LOD), limits of quantification (LOQ), and recovery rates (spiked samples). Cross-validate results with mass spectrometry (LC-MS) for confirmation .
  • Experimental Design : Include triplicate measurements, blank controls, and matrix-matched standards to account for interference. Document instrument parameters (e.g., column type, mobile phase pH) to ensure reproducibility .

Q. How can phenyl sulfamate be synthesized in laboratory settings, and what purity benchmarks are critical?

  • Methodological Answer : Synthesize via sulfamation of phenol using sulfamic acid under controlled acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for sulfamate group confirmation. Purify via recrystallization in ethanol-water mixtures. Purity should exceed 95% (verified by elemental analysis or HPLC) to minimize impurities in downstream applications .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst concentration) influence the yield and stability of phenyl sulfamate?

  • Methodological Answer : Conduct a factorial design experiment to test variables: temperature (60–120°C), catalyst concentration (0.5–5% H₂SO₄), and reaction time (2–24 hours). Use response surface methodology (RSM) to optimize conditions. Stability studies should assess degradation under UV light, humidity, and thermal stress via accelerated stability testing (40°C/75% RH for 6 months) .
  • Data Contradiction Analysis : If yield discrepancies arise, evaluate catalyst deactivation or side reactions (e.g., hydrolysis) using gas chromatography-mass spectrometry (GC-MS) to identify byproducts .

Q. What advanced spectroscopic techniques resolve ambiguities in phenyl sulfamate’s structural characterization?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D COSY for proton-proton correlations) with Raman spectroscopy. For surface-enhanced Raman spectroscopy (SERS), use gold or silver nanoparticle substrates to amplify weak signals. Address reproducibility challenges by standardizing substrate preparation (e.g., citrate reduction method) and normalizing spectra against internal standards .
  • Data Interpretation : Compare experimental spectra with computational simulations (density functional theory, DFT) to validate vibrational mode assignments .

Q. How can conflicting toxicity data for phenyl sulfamate across in vitro and in vivo studies be reconciled?

  • Methodological Answer : Perform a systematic evidence synthesis:

Study Evaluation : Classify studies by model system (e.g., rodent vs. human cell lines), dose ranges, and exposure durations.

Confounder Analysis : Adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) and in vitro-to-in vivo extrapolation (IVIVE) uncertainties.

Meta-Analysis : Use random-effects models to quantify heterogeneity and identify dose-response trends .

  • Hypothesis Testing : Design follow-up studies to test mechanistic hypotheses (e.g., mitochondrial toxicity via Seahorse extracellular flux analysis) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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